3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through a Biginelli-type reaction. This involves the condensation of an aryl aldehyde with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate . The reaction typically proceeds under mild conditions, making it an efficient method for producing the compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Cycloaddition: It can participate in cycloaddition reactions to form more complex bicyclic structures.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., 5-bromopentanenitrile) and bases (e.g., sodium hydride) in solvents like DMF.
Cycloaddition: Various dienophiles and catalysts under controlled temperature conditions.
Major Products Formed
Alkylation: Cyanoalkylation products.
Cycloaddition: Unsaturated cyclic sulfones and other bicyclic structures.
Scientific Research Applications
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the construction of complex organic molecules, particularly in the synthesis of heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile in alkylation reactions, forming covalent bonds with electrophilic centers. In biological systems, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxopiperidine Derivatives: These compounds share a similar dioxo structure but differ in their ring size and substituents.
Imidazole Containing Compounds: These compounds have a similar heterocyclic structure and are used in similar applications.
Uniqueness
3-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and organic materials .
Properties
IUPAC Name |
3-butyl-2,6-dioxopyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-4-11-6(8(13)14)5-7(12)10-9(11)15/h5H,2-4H2,1H3,(H,13,14)(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIFBNVBGXIYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)NC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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